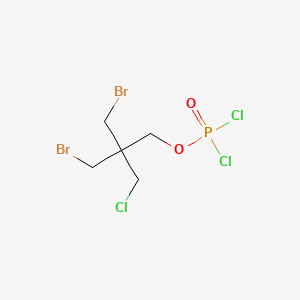
Phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester is a complex organophosphorus compound It is characterized by the presence of bromine, chlorine, and phosphorus atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester typically involves the reaction of phosphorodichloridic acid with a suitable brominated and chlorinated propyl alcohol derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired ester. Common reagents used in this synthesis include phosphorus trichloride, bromine, and chlorinated propyl alcohols. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis typically produces the corresponding alcohol and phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester has several scientific research applications:
Organic Synthesis: Used as a reagent for introducing phosphorus-containing groups into organic molecules.
Materials Science: Potential use in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester involves its reactivity with various nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorodichloridic acid, 3-chloro-2-(chloromethyl)-2-(bromomethyl)propyl ester
- Phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(methyl)propyl ester
- Phosphorodichloridic acid, 3-bromo-2-(chloromethyl)-2-(methyl)propyl ester
Uniqueness
Phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester is unique due to the specific arrangement of bromine and chlorine atoms within its structure. This unique arrangement imparts distinct reactivity and properties compared to similar compounds, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
61090-86-6 |
|---|---|
Molekularformel |
C5H8Br2Cl3O2P |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
1-bromo-2-(bromomethyl)-2-(chloromethyl)-3-dichlorophosphoryloxypropane |
InChI |
InChI=1S/C5H8Br2Cl3O2P/c6-1-5(2-7,3-8)4-12-13(9,10)11/h1-4H2 |
InChI-Schlüssel |
DGNNHZCRJJDYIF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CCl)(CBr)CBr)OP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14593187.png)
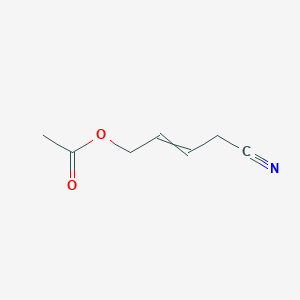

![4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14593195.png)


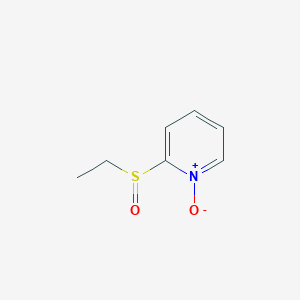
![6-[Dodecyl(methyl)amino]hexan-1-OL](/img/structure/B14593217.png)
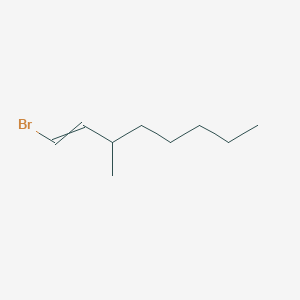
![2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline](/img/structure/B14593236.png)
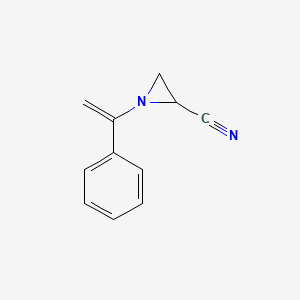
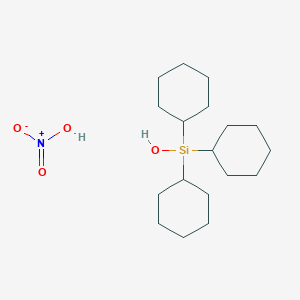
![3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one](/img/structure/B14593261.png)

